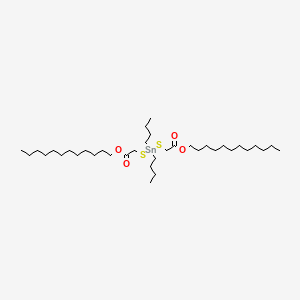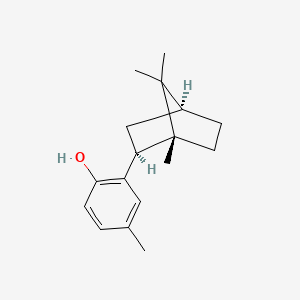
2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL-: is a chemical compound with the molecular formula C8H7Cl2NO2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves several steps. One common method includes the reaction of 2,3-dichlorophenol with acetic anhydride to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Analyse Chemischer Reaktionen
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- can be compared with other similar compounds such as:
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: This compound has additional methoxy groups, which may alter its chemical and biological properties.
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-: The presence of a pyrazole ring in this compound can lead to different reactivity and applications.
The uniqueness of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
25288-50-0 |
|---|---|
Molekularformel |
C13H10Cl2N2O2 |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-9-3-2-6-16-7-9/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
OKVIMLDADHCXPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


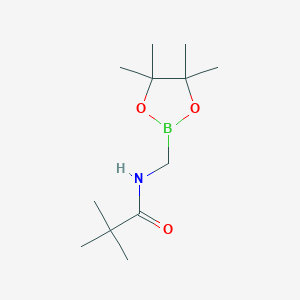
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
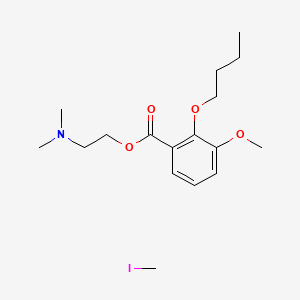


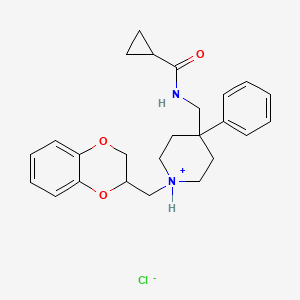
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)

